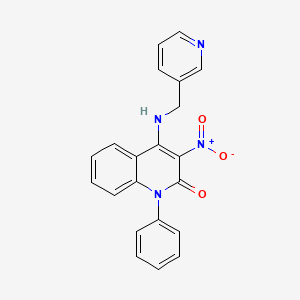

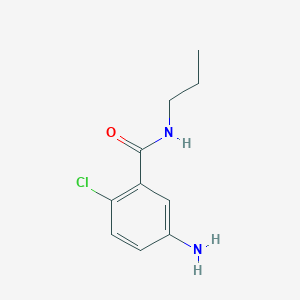

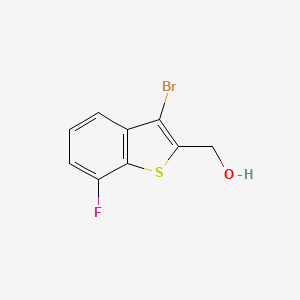

![molecular formula C14H13N3S B2801761 N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea CAS No. 39536-03-3](/img/structure/B2801761.png)

N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea (NAPMT) is an organosulfur compound that has been studied for its potential applications in scientific research. NAPMT is a colorless, crystalline solid that is used in biological, biochemical, and physiological studies. It is an important compound used in the synthesis of various organic compounds. NAPMT is a versatile compound that has been used in a variety of scientific research applications.

Wissenschaftliche Forschungsanwendungen

Fluorescent Chemodosimeters

A study introduced BODIPY-based phenylthiourea derivatives as highly selective fluorescent chemodosimeters for detecting MeHg+ and Hg2+ ions. This compound demonstrated selective and sensitive colorimetric and fluorimetric responses toward these ions via desulfurization and intramolecular cyclization. Its low cytotoxicity and excellent membrane permeability make it an effective tool for intracellular detection and imaging of methylmercury or mercury, supporting its application in environmental monitoring and biological imaging (Deng et al., 2017).

DNA Interaction Studies

Novel Schiff base ligands derived from 2,6-diaminopyridine and their complexes have shown DNA binding activity, suggesting their potential as drug candidates. The compounds exhibited DNA binding properties, increasing in presence of H2O2, which implies their suitability in biochemical applications related to DNA interactions (Kurt et al., 2020).

Hydrogen-Bonding Networks

Research on heterocyclic thioureas from heterocyclic amines highlighted the formation of hydrogen-bonding networks in these compounds. The study detailed the synthesis and structural analysis, showing how hydrogen bonding results in various dimensional networks, which could influence the design of new materials or pharmaceuticals (Saxena & Pike, 2007).

Material Science Applications

The synthesis of poly(phenylthiourea azomethine imide)s demonstrated the potential of phenylthiourea derivatives in creating processable and heat-resistant polymers. These compounds showed promising properties for advanced material applications, including high thermal stability and solubility in certain solvents, indicating their utility in engineering and material science (Kausar et al., 2010).

Electrochemical Corrosion Inhibition

Studies on the corrosion inhibition characteristics of certain Schiff bases on copper in HCl solution revealed that these compounds, including derivatives of N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea, offer excellent inhibiting properties. The compounds effectively decreased the corrosion rate, showcasing their importance in corrosion science and materials protection (Behpour & Mohammadi, 2013).

Eigenschaften

IUPAC Name |

(1Z)-1-[amino(phenyl)methylidene]-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S/c15-13(11-7-3-1-4-8-11)17-14(18)16-12-9-5-2-6-10-12/h1-10H,(H3,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJKZTLMEWDQEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC(=S)NC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/C(=S)NC2=CC=CC=C2)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666163 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

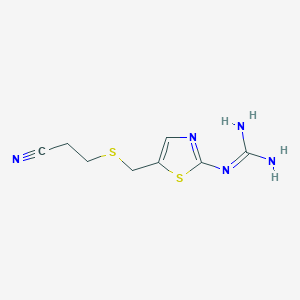

![6-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2801687.png)

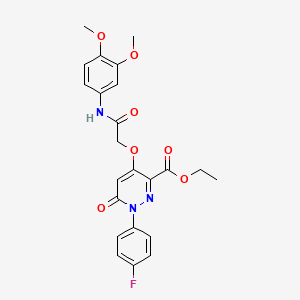

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2801690.png)

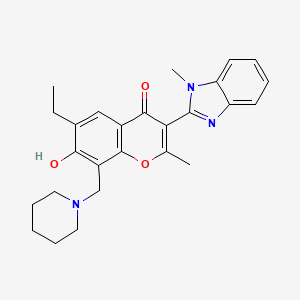

![3-{[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid](/img/structure/B2801693.png)

![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2801698.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2801701.png)